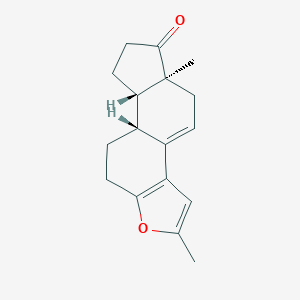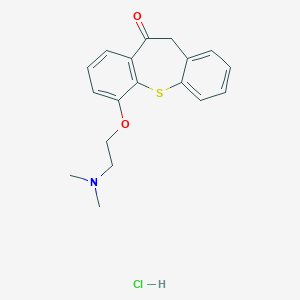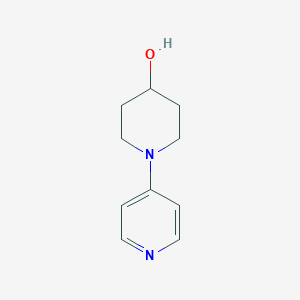
3-Oxa-A-norsteroid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The 3-Oxa-A-norsteroid is a synthetic steroid molecule that has gained significant attention in the scientific community due to its potential biological and pharmacological properties. This molecule is a derivative of the natural steroid hormone, testosterone, and has been found to exhibit anabolic and androgenic effects. The 3-Oxa-A-norsteroid has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Mechanism Of Action
The 3-Oxa-A-norsteroid exerts its biological effects by binding to androgen receptors in the body. This binding activates the androgen receptor, which then regulates gene expression and protein synthesis in the body. The 3-Oxa-A-norsteroid has been found to exhibit potent anabolic and androgenic effects, which are mediated through the activation of the androgen receptor.
Biochemical and Physiological Effects
The 3-Oxa-A-norsteroid has been found to exhibit various biochemical and physiological effects. This molecule has been found to increase muscle mass and strength, promote bone growth, and enhance libido. The 3-Oxa-A-norsteroid has also been found to increase protein synthesis and reduce protein breakdown in the body, leading to an overall increase in muscle mass and strength.
Advantages And Limitations For Lab Experiments
The 3-Oxa-A-norsteroid has several advantages for lab experiments. This molecule is relatively easy to synthesize and can be obtained in large quantities. The 3-Oxa-A-norsteroid has also been found to exhibit potent anabolic and androgenic effects, making it a useful tool for studying the mechanisms of action of androgen receptors. However, the 3-Oxa-A-norsteroid also has several limitations for lab experiments. This molecule is not suitable for use in human studies due to its potential side effects and toxicity. Additionally, the 3-Oxa-A-norsteroid may not be suitable for use in certain animal models, as it may exhibit species-specific effects.
Future Directions
The 3-Oxa-A-norsteroid has several potential future directions for research. One area of research is in the development of new and more potent analogs of the 3-Oxa-A-norsteroid. Another area of research is in the development of new drug delivery systems for the 3-Oxa-A-norsteroid, which may improve its efficacy and reduce its toxicity. Additionally, the 3-Oxa-A-norsteroid may be studied for its potential use in the treatment of various diseases, including osteoporosis, muscle wasting, and cancer.
Conclusion
The 3-Oxa-A-norsteroid is a synthetic steroid molecule that has gained significant attention in the scientific community due to its potential biological and pharmacological properties. This molecule has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research. The 3-Oxa-A-norsteroid has several advantages and limitations for lab experiments and has several potential future directions for research. Overall, the 3-Oxa-A-norsteroid is a promising molecule that may have important implications for drug discovery and the treatment of various diseases.
Synthesis Methods
The 3-Oxa-A-norsteroid has been synthesized using various methods, including the use of palladium-catalyzed reactions, ring-closing metathesis, and radical cyclization. One of the most commonly used methods involves the use of palladium-catalyzed reactions, which involves the coupling of an alkyne and an alkene to form a diene, followed by a cyclization reaction to form the 3-Oxa-A-norsteroid.
Scientific Research Applications
The 3-Oxa-A-norsteroid has been extensively studied for its potential applications in scientific research. One of the major areas of research has been in the field of drug discovery, where the 3-Oxa-A-norsteroid has been found to exhibit potent anabolic and androgenic effects. This molecule has also been studied for its potential use in the treatment of various diseases, including osteoporosis, muscle wasting, and cancer.
properties
CAS RN |
131142-74-0 |
|---|---|
Product Name |
3-Oxa-A-norsteroid |
Molecular Formula |
C17H20O2 |
Molecular Weight |
256.34 g/mol |
IUPAC Name |
(5aS,8aS,8bR)-2,5a-dimethyl-7,8,8a,8b,9,10-hexahydro-5H-indeno[5,4-e][1]benzofuran-6-one |
InChI |
InChI=1S/C17H20O2/c1-10-9-13-11-7-8-17(2)14(4-6-16(17)18)12(11)3-5-15(13)19-10/h7,9,12,14H,3-6,8H2,1-2H3/t12-,14-,17-/m0/s1 |
InChI Key |
JITQHIVLOIAYRM-JDFRZJQESA-N |
Isomeric SMILES |
CC1=CC2=C(O1)CC[C@H]3C2=CC[C@]4([C@H]3CCC4=O)C |
SMILES |
CC1=CC2=C(O1)CCC3C2=CCC4(C3CCC4=O)C |
Canonical SMILES |
CC1=CC2=C(O1)CCC3C2=CCC4(C3CCC4=O)C |
synonyms |
3-oxa-A-norsteroid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Azane;[(1R,2R,4R,5S)-2,3,4-trihydroxy-5,6-diphosphonooxycyclohexyl] dihydrogen phosphate](/img/structure/B144824.png)


![5-Bromobenzo[d]oxazole](/img/structure/B144829.png)




![Acetic acid, 2-[[3-(4-chlorophenyl)-3-oxo-1-phenylpropyl]thio]-](/img/structure/B144846.png)
![Ethanone, 1-bicyclo[3.2.1]octa-2,6-dien-2-yl-(9CI)](/img/structure/B144849.png)

![2-[(2-Aminophenyl)carbamothioylamino]-4-methylpentanoic acid](/img/structure/B144854.png)
